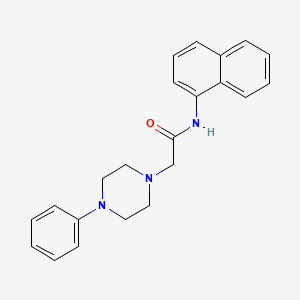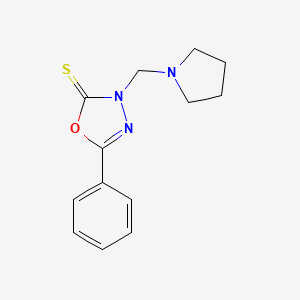
N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a phenylpiperazine moiety, and an acetamide group. Its unique structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of naphthalene-1-amine with 2-chloro-N-(4-phenylpiperazin-1-yl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, when treated with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to bind to serotonin receptors, which can modulate neurotransmitter activity in the brain. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant properties.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(naphthalen-1-yl)-2-(4-ethylpiperazin-1-yl)acetamide
- N-(naphthalen-1-yl)-2-(4-benzylpiperazin-1-yl)acetamide
Uniqueness
N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide stands out due to its specific phenylpiperazine moiety, which imparts unique binding properties to serotonin receptors. This makes it particularly valuable in the study of neurological disorders and the development of related therapeutics.
Properties
Molecular Formula |
C22H23N3O |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C22H23N3O/c26-22(23-21-12-6-8-18-7-4-5-11-20(18)21)17-24-13-15-25(16-14-24)19-9-2-1-3-10-19/h1-12H,13-17H2,(H,23,26) |
InChI Key |
YPDRJNMYADWLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoyl}amino)benzoate](/img/structure/B11516284.png)
![2-[2-(diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11516292.png)
![Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11516293.png)
![1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B11516294.png)

![2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11516303.png)
![4-Cyano-3-methyl-5-[(2,4,6-trioxo-1-m-tolyl-tetrahydro-pyrimidin-5-ylidenemethyl)-amino]-thiophene-2-carboxylic acid ethyl ester](/img/structure/B11516304.png)
![N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11516306.png)
![4-butoxy-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11516313.png)
![3,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B11516317.png)

![4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11516329.png)
![N-[4-[2-(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetyl]-phenyl]-acetamide](/img/structure/B11516346.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide](/img/structure/B11516358.png)
